molecular formula C11H10N4O2S B2927926 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 725704-59-6

6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2927926
CAS No.: 725704-59-6
M. Wt: 262.29
InChI Key: OLKUVDRWIDXPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two carbon and three nitrogen atoms in a five-membered ring structure . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized using a variety of methods. For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain. They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For instance, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on their specific structure. For instance, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .

Scientific Research Applications

Synthesis and Bioactivity

The synthesis of triazolo-thiadiazoles and their bioactivity is a notable area of study. Compounds within this class have been synthesized through various routes and evaluated for their antimicrobial, anticancer, and other biological activities.

  • Antimicrobial Activity

    A study by Badr and Barwa (2011) focused on the synthesis of triazolo-thiadiazoles and their antimicrobial efficacy. The synthesized compounds demonstrated significant antibacterial activity, particularly against Staphylococcus aureus. Some of these compounds also showed cytotoxic activity against human cancer cell lines, indicating their potential as therapeutic agents (Badr & Barwa, 2011).

  • Synthesis Techniques

    Kumar et al. (2013) explored the synthesis of thiazolo-triazoles and their isomers, evaluating their antibacterial and antifungal activities. This research contributes to understanding the structural impact on bioactivity, showcasing the role of synthesis pathways in enhancing biological efficacy (Kumar, Ashwani, & Makrandi, 2013).

  • Functional Derivatives

    Slivka et al. (2022) reported on the production and antimicrobial potential of new functional derivatives of thiazolo[2,3-c][1,2,4]triazoles. Their findings highlight the bactericidal and fungicidal activities of these compounds, suggesting their practical benefits as antimicrobial agents (Slivka et al., 2022).

Potential Applications

The research into thiazolo[2,3-c][1,2,4]triazoles extends into various potential applications, including but not limited to:

  • Anticancer Activity

    The synthesis and evaluation of novel triazole derivatives for their anticancer activity highlight the potential of these compounds in therapeutic applications. Notably, some derivatives have demonstrated promising activity against cancer cell lines without causing toxicity to normal somatic cells, pointing towards their applicability in cancer treatment strategies (Holota et al., 2021).

  • Oxidative Stress Mitigation

    Aktay et al. (2005) investigated the protective effects of thiazolo-triazoles against ethanol-induced oxidative stress in mice. Their findings suggest that certain derivatives may help control oxidative stress selectively in the liver and brain, offering insights into the development of interventions for oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Future Directions

The future of triazoles in medicinal chemistry looks promising. There is an ongoing race among scientists to develop novel medicines using triazoles . The human race has been affected by death-causing infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant. So, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

6-methyl-3-(3-nitrophenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-7-6-14-10(12-13-11(14)18-7)8-3-2-4-9(5-8)15(16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUVDRWIDXPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.